

# Vogeloside: A Technical Guide for Researchers and Drug Development Professionals

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**Vogeloside**, an iridoid glycoside found in medicinal plants such as Lonicera japonica (Japanese honeysuckle), has garnered interest for its potential therapeutic properties, including anti-inflammatory and analgesic effects. This technical guide provides a comprehensive overview of **Vogeloside**, consolidating its chemical properties, experimental protocols for its analysis and biological evaluation, and insights into its mechanism of action.

## **Chemical and Physical Properties**

**Vogeloside** is characterized by the following physicochemical properties:



Property	Value	Source
CAS Number	60077-47-6	PubChem
Molecular Formula	C17H24O10	PubChem
Molecular Weight	388.4 g/mol	PubChem
IUPAC Name	(2S,3R,4S,5S,6R)-2- [[(4aS,5R,6S,7R)-5-ethenyl-1- oxo-4,4a,5,6-tetrahydro- 1H,3H-pyrano[3,4-c]pyran-6- yl]oxy]-6- (hydroxymethyl)oxane-3,4,5- triol	PubChem
Melting Point	Not available	_
Boiling Point	Not available	_
Solubility	Not available	

Note: Specific experimental data for melting point, boiling point, and solubility are not readily available in public databases and would require experimental determination.

### **Spectroscopic Data**

Detailed spectroscopic analysis is crucial for the identification and characterization of **Vogeloside**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the complex structure of **Vogeloside**. The following provides a general protocol for acquiring NMR data.

Experimental Protocol: NMR Spectroscopy of Vogeloside

 Sample Preparation: Dissolve 5-10 mg of purified Vogeloside in a suitable deuterated solvent (e.g., CD₃OD, DMSO-d<sub>6</sub>).



- Instrument: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H-NMR Acquisition: Acquire one-dimensional proton NMR spectra to identify the chemical shifts and coupling constants of the hydrogen atoms.
- ¹³C-NMR Acquisition: Obtain carbon-13 NMR spectra, including DEPTq, to determine the chemical shifts of all carbon atoms and distinguish between methyl, methylene, methine, and quaternary carbons.
- 2D-NMR Experiments: Perform two-dimensional NMR experiments such as COSY
  (Correlation Spectroscopy) to establish proton-proton correlations, HSQC (Heteronuclear
  Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC
  (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations,
  which is essential for assembling the complete molecular structure.

#### Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of **Vogeloside**, aiding in its structural confirmation.

Experimental Protocol: Mass Spectrometry of Vogeloside

- Sample Introduction: Introduce a solution of Vogeloside into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI).
- Ionization: Generate ions of the analyte in the gas phase. ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like **Vogeloside**, typically producing protonated molecules [M+H]<sup>+</sup> or sodiated adducts [M+Na]<sup>+</sup>.
- Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., Quadrupole, Time-of-Flight).
- Tandem MS (MS/MS): To obtain structural information, select the precursor ion of
   Vogeloside and subject it to collision-induced dissociation (CID) to generate characteristic
   fragment ions. Analysis of these fragments provides insights into the structure of the
   aglycone and the glycosidic bond.



#### **Isolation and Purification**

**Vogeloside** is naturally present in various plant species, most notably in the flowers and stems of Lonicera japonica. The following outlines a general workflow for its isolation and purification.

Experimental Workflow: Isolation of Vogeloside

Caption: A generalized workflow for the isolation and purification of **Vogeloside** from plant sources.

# **Biological Activity and Mechanism of Action**

**Vogeloside** has demonstrated potential anti-inflammatory properties. The primary mechanism of action is believed to be through the modulation of inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway.

#### **Anti-inflammatory Activity**

The anti-inflammatory effects of **Vogeloside** can be assessed by its ability to inhibit the production of key inflammatory mediators in cellular models of inflammation.

Experimental Protocol: In Vitro Anti-inflammatory Assay

- Cell Culture: Culture a suitable cell line, such as RAW 264.7 macrophage-like cells, in appropriate media.
- Cell Stimulation: Induce an inflammatory response by treating the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS).
- Vogeloside Treatment: Co-treat the cells with varying concentrations of Vogeloside.
- Measurement of Inflammatory Mediators:
  - Nitric Oxide (NO): Measure the accumulation of nitrite in the cell culture supernatant using the Griess reagent. A decrease in nitrite levels indicates inhibition of inducible nitric oxide synthase (iNOS).



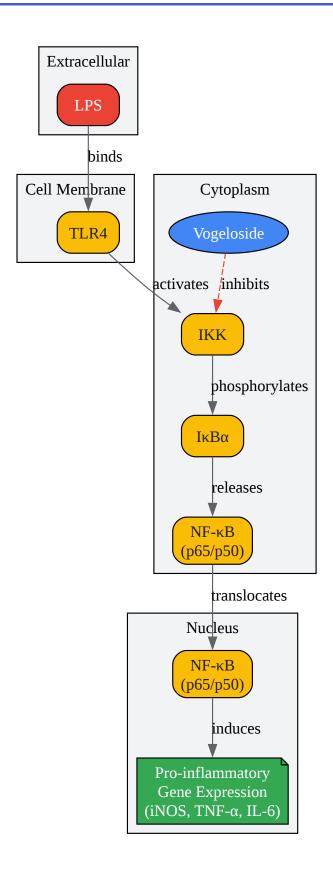
• Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify the levels of Tumor Necrosis Factoralpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

# Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. **Vogeloside**'s ability to inhibit this pathway can be investigated through various molecular biology techniques.

Signaling Pathway: NF-кВ Inhibition by Vogeloside





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#### Foundational & Exploratory





Caption: Proposed mechanism of **Vogeloside**'s anti-inflammatory action via inhibition of the NF-kB signaling pathway.

Experimental Protocol: NF-kB Inhibition Assay

- Western Blot Analysis:
  - Treat cells with LPS in the presence or absence of Vogeloside.
  - Prepare cell lysates and separate proteins by SDS-PAGE.
  - Transfer proteins to a membrane and probe with antibodies specific for phosphorylated and total IκBα and p65 (a subunit of NF-κB) to assess the activation of the pathway. A decrease in the phosphorylation of these proteins in the presence of **Vogeloside** indicates inhibition.
- Immunofluorescence Microscopy:
  - Culture cells on coverslips and treat as described above.
  - Fix and permeabilize the cells.
  - Incubate with an antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.
  - Visualize the subcellular localization of p65 using a fluorescence microscope. Inhibition of NF-κB translocation will be observed as the retention of p65 in the cytoplasm in Vogeloside-treated cells.
- Reporter Gene Assay:
  - Transfect cells with a reporter plasmid containing a promoter with NF-κB binding sites upstream of a reporter gene (e.g., luciferase).
  - Treat the transfected cells with LPS and Vogeloside.
  - Measure the reporter gene activity (e.g., luminescence). A decrease in reporter activity indicates inhibition of NF-κB transcriptional activity.



#### Conclusion

**Vogeloside** presents a promising natural compound with potential anti-inflammatory applications. This guide provides a foundational framework for researchers and drug development professionals to understand its chemical nature and to design and execute experiments to further explore its therapeutic potential. Further research is warranted to fully elucidate its physicochemical properties, pharmacokinetic and pharmacodynamic profiles, and to establish its efficacy and safety in preclinical and clinical studies.

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